molecular formula C25H17NO6 B3525086 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate

2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3525086
M. Wt: 427.4 g/mol
InChI Key: LXGRTFQMFQCFNQ-UHFFFAOYSA-N
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Description

2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate is an organic compound that features a naphthalene ring, a nitrophenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 2-(2-naphthyl)-2-oxoethyl 4-(4-aminophenoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitrophenoxy group may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-naphthol: A precursor in the synthesis of 2-(2-naphthyl)-2-oxoethyl 4-(4-nitrophenoxy)benzoate.

    4-nitrophenol: Shares the nitrophenoxy group and can undergo similar chemical reactions.

    Benzoic acid derivatives: Structurally related compounds with varying substituents on the benzene ring.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO6/c27-24(20-6-5-17-3-1-2-4-19(17)15-20)16-31-25(28)18-7-11-22(12-8-18)32-23-13-9-21(10-14-23)26(29)30/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGRTFQMFQCFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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